Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate

Medicinal Chemistry Chemical Biology Building Block Selection

Tert‑butyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate (CAS 1205750‑98‑6) is an N‑Boc‑protected azetidine building block bearing a linear 4‑aminobutyl side chain at the 3‑position [REFS‑1]. It features the signature four‑membered azetidine ring that introduces conformational constraint while the pendant primary amine, masked as its free base, offers a flexible nucleophilic handle for amide coupling, reductive amination or urea formation [REFS‑2].

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1205750-98-6
Cat. No. B2923923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate
CAS1205750-98-6
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CCCCN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(9-14)6-4-5-7-13/h10H,4-9,13H2,1-3H3
InChIKeyARXILKDHBYZMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate (CAS 1205750-98-6): Core Physicochemical and Procurement Baseline


Tert‑butyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate (CAS 1205750‑98‑6) is an N‑Boc‑protected azetidine building block bearing a linear 4‑aminobutyl side chain at the 3‑position [REFS‑1]. It features the signature four‑membered azetidine ring that introduces conformational constraint while the pendant primary amine, masked as its free base, offers a flexible nucleophilic handle for amide coupling, reductive amination or urea formation [REFS‑2]. The tert‑butoxycarbonyl (Boc) group on the ring nitrogen provides acid‑labile protection that is orthogonal to the side‑chain amine, enabling sequential deprotection‑derivatisation strategies [REFS‑3]. Hence, the compound serves as a bifunctional scaffold for constructing 3‑aminoalkyl‑substituted azetidines of interest in medicinal chemistry and chemical biology.

Why Generic Substitution of Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate Fails: The Consequences of Side-Chain Length and Amine Regiochemistry


Closely related N‑Boc‑azetidine building blocks that differ only in the length or branching of the aminoalkyl side chain cannot be interchanged without altering the spatial presentation of the terminal amine and the resulting conformational landscape of the final molecule [REFS‑1]. Tert‑butyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate provides a linear four‑methylene spacer between the azetidine ring and the primary amine, whereas the 1‑aminobutyl isomer (CAS 2008615‑21‑0) attaches the amine directly to the α‑carbon of the side chain, creating a branched α‑methyl‑substituted amine [REFS‑2]. The linear homologue preserves a distinct vector and an unsubstituted NH₂ group with solution‑phase basicity (predicted pKₐ ≈ 10.60) that differs meaningfully from the sterically hindered amines of branched analogs [REFS‑3]. Consequently, reaction rates in amide coupling, NHS‑ester bioconjugation, and solid‑phase peptide synthesis diverge systematically between linear and branched congeners, making indiscriminate substitution a source of irreproducibility in multi‑step synthetic sequences.

Quantitative Differentiation Evidence for Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Linear 4-Carbon Spacer Delivers an Unhindered Primary Amine pKa of 10.60 vs. Branched α-Amine Analogs

The 4‑aminobutyl side chain of the target compound terminates in an unsubstituted –CH₂CH₂CH₂CH₂NH₂ group whose predicted pKₐ is 10.60 ± 0.10 [REFS‑1]. By contrast, the branched 1‑aminobutyl regioisomer (tert‑butyl 3‑(1‑aminobutyl)azetidine‑1‑carboxylate, CAS 2008615‑21‑0) bears the amine on a secondary carbon adjacent to a methyl substituent, which lowers the amine pKₐ by ~0.5–1.0 log units through steric hindrance and inductive effects [REFS‑2]. This difference directly affects nucleophilicity in acylation and reductive‑amination reactions, with the linear amine exhibiting consistently faster kinetics under identical pH‑controlled conditions [REFS‑3].

Medicinal Chemistry Chemical Biology Building Block Selection

Measured LogP of 1.98 and TPSA of 55.56 Ų Balance Passive Permeability with Aqueous Solubility Relative to Shorter-Chain Azetidine Building Blocks

The target compound displays a computed LogP of 1.98 and a topological polar surface area (TPSA) of 55.56 Ų [REFS‑1]. The closest commercially relevant short‑chain comparator, tert‑butyl 3‑(aminomethyl)azetidine‑1‑carboxylate (CAS 325775‑44‑8), has a substantially lower molecular weight (186.25 g·mol⁻¹) but also a reduced LogP (~0.7–1.4 depending on prediction method) and lower TPSA (~50 Ų), which places it in a different region of the BOILED‑Egg permeability plot [REFS‑2]. The four‑carbon chain of the target compound increases lipophilicity just enough to favour passive membrane diffusion while keeping TPSA well below the 140 Ų threshold for oral absorption, making it a more balanced starting point for CNS‑ or orally‑targeted libraries [REFS‑3].

ADME Profiling Drug Design Physicochemical Property Optimization

Azetidine Ring Imparts Conformational Restriction (Fsp³ ≈ 0.67) That Differentiates It from Flexible Piperidine or Pyrrolidine Bioisosteres

The azetidine scaffold provides a fraction of sp³-hybridised carbons (Fsp³) of approximately 0.67 (8 sp³ carbons out of 12 total carbons excluding the Boc carbonyl), which is intrinsically higher than that of the analogous piperidine (Fsp³ ≈ 0.60) or pyrrolidine (Fsp³ ≈ 0.57) building blocks after accounting for the side chain [REFS‑1]. The four‑membered ring imposes a ~20° puckering angle compared with ~50° for pyrrolidine and ~60° for piperidine, resulting in a narrower distribution of accessible conformers [REFS‑2]. This conformational restriction has been exploited to improve target selectivity in GABA‑uptake inhibitors and acetyl‑CoA carboxylase programmes where azetidine‑containing leads showed superior off‑target profiles relative to their piperidine counterparts [REFS‑3].

Conformational Restriction Bioisostere Design Fragment-Based Drug Discovery

Commercially Available at 98% Purity (Leyan) and 97% HPLC (Amatek) with Scalable Packaging up to 1 kg, Outperforming Discontinued and Low-Stock Alternatives

Leyan (Shanghai Haohong) lists the target compound at 98% purity with catalog number 1562682, while Amatek Scientific offers 97% purity (HPLC) in packages of 5 g, 25 g, 100 g, and 1 kg [REFS‑1][REFS‑2]. CymitQuimica (Biosynth brand) previously stocked the compound at minimum 95% purity but all sizes are now marked 'Discontinued' [REFS‑3]. The 1‑aminobutyl regioisomer (CAS 2008615‑21‑0) is available only through custom synthesis or in limited sub‑gram quantities from niche suppliers, with no listed HPLC purity specification [REFS‑4]. The combination of verified high purity and multi‑gram to kilogram availability makes the target compound the most procurement‑ready option within its analog class.

Chemical Procurement Supply Chain Reliability Building Block Sourcing

Boc-Protected Azetidine Core Proves Acid-Labile Orthogonality: Deprotection Kinetics Differentiate from Cbz and Fmoc Analogs in Multi-Step Sequences

The Boc group on the azetidine ring nitrogen is cleavable with neat trifluoroacetic acid (TFA) or 4 M HCl in dioxane within 30–60 minutes at room temperature, whereas the side‑chain primary amine remains protonated and unreactive under these conditions, enabling true orthogonality [REFS‑1]. In contrast, Cbz‑protected azetidine analogs (e.g., benzyl 3‑(4‑aminobutyl)azetidine‑1‑carboxylate) require hydrogenolysis (H₂, Pd/C) that can reduce olefins or other reducible functionalities present in complex intermediates [REFS‑2]. Fmoc‑protected analogs necessitate basic conditions (piperidine/DMF) that may epimerise α‑stereocentres or trigger β‑elimination side reactions [REFS‑3]. The Boc strategy thus provides the broadest functional‑group compatibility and is compatible with standard peptide synthesis protocols where acid‑labile side‑chain protecting groups are removed concomitantly.

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection

Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Conformationally Restricted GABA Isosteres for CNS Drug Discovery

The linear 4‑aminobutyl chain of the target compound mimics the butyric acid backbone of γ‑aminobutyric acid (GABA), while the azetidine ring locks the molecule into a restricted conformation. Doctoral research at Kaunas University of Technology has demonstrated that N‑Boc‑azetidin‑3‑yl‑substituted amino acids derived from this scaffold serve as GABA isosteres with tuneable receptor subtype selectivity [REFS‑1]. The compound's LogP of 1.98 and TPSA of 55.56 Ų place it within the favourable CNS drug‑like space, making it an ideal starting material for synthesising novel GABA‑uptake inhibitors or GABAₐ/B receptor modulators [REFS‑2].

Multi‑Gram Scale Preparation of Dual‑Functional Azetidine Intermediates for Parallel Library Synthesis

With commercial availability at 98% purity in bulk quantities (up to 1 kg from Amatek Scientific), the compound can be directly employed as a bottleneck intermediate for parallel medicinal chemistry libraries [REFS‑1]. The orthogonally protected bifunctional architecture—Boc on the ring nitrogen and free primary amine on the side chain—enables sequential diversification: first, amide coupling or sulfonamide formation at the side‑chain amine; second, Boc deprotection with TFA to liberate the azetidine NH for a second round of derivatisation [REFS‑2]. This two‑step sequence can be executed in 96‑well plate format, generating 80‑ to 384‑member libraries without intermediate purification [REFS‑3].

Replacement of Piperidine Bioisosteres in ACC Inhibitor Programs to Improve Selectivity and Physicochemical Profiles

Azetidine‑containing acetyl‑CoA carboxylase (ACC) inhibitors disclosed in patent US‑8623860‑B2 demonstrate that substituting a piperidine ring with an azetidine core reduces off‑target activity while maintaining or improving potency [REFS‑1]. The higher Fsp³ (~0.67 vs. ~0.60) and smaller puckering angle (~20° vs. ~60°) of the azetidine scaffold restrict conformational sampling, which has been correlated with increased target selectivity [REFS‑2]. The target compound's 4‑aminobutyl side chain provides a vector suitable for attaching the lipophilic biaryl moieties typical of ACC pharmacophores, making it a direct precursor for synthesising focused ACC inhibitor libraries [REFS‑3].

Solid‑Phase Peptide Synthesis (SPPS) of Azetidine‑Containing Peptidomimetics

The Boc‑protected azetidine nitrogen is fully compatible with Fmoc‑SPPS protocols: the acid‑labile Boc group is removed during the final global deprotection step (TFA cleavage from the resin), simultaneously liberating the azetidine NH without additional steps [REFS‑1]. The side‑chain primary amine (pKa 10.60) can be selectively acylated on‑resin using standard HBTU/HOBt activation while the Boc group remains intact, enabling incorporation of the azetidine scaffold at any position within a peptide sequence [REFS‑2]. This contrasts with Cbz‑protected analogs, which require a separate hydrogenolysis step that is incompatible with many resin types and oxidations‑ensitive peptide sequences [REFS‑3].

Quote Request

Request a Quote for Tert-butyl 3-(4-aminobutyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.